5-Bromo-6-ethylisoquinoline
Overview
Description
5-Bromo-6-ethylisoquinoline: is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₀BrN It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-ethylisoquinoline can be achieved through several methods. One common approach involves the bromination of 6-ethylisoquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as column chromatography, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-6-ethylisoquinoline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Substitution: Formation of 6-ethylisoquinoline derivatives with various functional groups.
Oxidation: Formation of this compound-1-oxide or this compound-1-carboxylic acid.
Reduction: Formation of this compound-1-amine or this compound-1-ol.
Scientific Research Applications
Chemistry: 5-Bromo-6-ethylisoquinoline is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various isoquinoline derivatives with potential biological activities.
Biology: In biological research, this compound is studied for its potential as an inhibitor of certain enzymes or as a ligand for receptor studies. Its structural features make it a candidate for exploring interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents. Isoquinoline derivatives have shown promise in the treatment of diseases such as cancer, malaria, and bacterial infections.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 5-Bromo-6-ethylisoquinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to the receptor’s ligand-binding domain. The exact pathways and molecular targets involved vary based on the specific biological context and the nature of the isoquinoline derivative.
Comparison with Similar Compounds
- 5-Bromoisoquinoline
- 6-Ethylisoquinoline
- 5-Bromo-8-nitroisoquinoline
- 5-Bromo-1-chloro-6-methylisoquinoline
Comparison: 5-Bromo-6-ethylisoquinoline is unique due to the presence of both a bromine atom and an ethyl group on the isoquinoline ring. This combination of substituents can influence the compound’s reactivity, electronic properties, and potential applications. Compared to 5-Bromoisoquinoline, the ethyl group in this compound may enhance its lipophilicity and alter its interaction with biological targets. Similarly, the presence of the bromine atom distinguishes it from 6-Ethylisoquinoline, potentially affecting its chemical reactivity and suitability for specific synthetic transformations.
Properties
IUPAC Name |
5-bromo-6-ethylisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c1-2-8-3-4-9-7-13-6-5-10(9)11(8)12/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBLWXXDXUAREB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C1)C=NC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306370 | |
Record name | Isoquinoline, 5-bromo-6-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
679433-93-3 | |
Record name | Isoquinoline, 5-bromo-6-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=679433-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoquinoline, 5-bromo-6-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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